molecular formula C17H16N2O3S2 B2628969 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-28-8

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2628969
CAS No.: 941967-28-8
M. Wt: 360.45
InChI Key: WFGQGCQQDJCBGI-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dimethoxy groups and a benzo[d]thiazol-2-yl moiety. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Core: The benzamide core can be introduced by reacting the thiazole derivative with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Methylthio Substitution: The methylthio group can be introduced by treating the intermediate with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylthio group.

    2,3-dimethoxy-N-(4-(methylthio)phenyl)benzamide: Lacks the thiazole ring.

    2,3-dimethoxy-N-(4-(methylthio)benzo[d]oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of both the dimethoxy groups and the methylthio-substituted thiazole ring in 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,3-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-4-6-10(15(11)22-2)16(20)19-17-18-14-12(23-3)8-5-9-13(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQGCQQDJCBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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